molecular formula C24H31NO2 B2965219 phenyl N-[4-(4-pentylcyclohexyl)phenyl]carbamate CAS No. 692732-86-8

phenyl N-[4-(4-pentylcyclohexyl)phenyl]carbamate

Cat. No.: B2965219
CAS No.: 692732-86-8
M. Wt: 365.517
InChI Key: RCHXEXBHMZMUMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenyl N-[4-(4-pentylcyclohexyl)phenyl]carbamate is a chemical compound with the molecular formula C24H31NO2 This compound is known for its unique structural properties, which include a phenyl group, a cyclohexyl ring, and a carbamate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenyl N-[4-(4-pentylcyclohexyl)phenyl]carbamate typically involves the reaction of 4-(4-pentylcyclohexyl)aniline with phenyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional purification steps such as recrystallization or chromatography to obtain the final product in a highly pure form.

Chemical Reactions Analysis

Types of Reactions

Phenyl N-[4-(4-pentylcyclohexyl)phenyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the carbamate group to an amine or other reduced forms.

    Substitution: The phenyl and cyclohexyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxides, while reduction may produce amines or other reduced derivatives.

Scientific Research Applications

Phenyl N-[4-(4-pentylcyclohexyl)phenyl]carbamate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of phenyl N-[4-(4-pentylcyclohexyl)phenyl]carbamate involves its interaction with molecular targets and pathways within cells. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Phenyl N-[4-(4-pentylcyclohexyl)phenyl]carbamate can be compared with other similar compounds, such as:

    Phenyl N-[4-(4-butylcyclohexyl)phenyl]carbamate: Similar structure but with a butyl group instead of a pentyl group.

    Phenyl N-[4-(4-hexylcyclohexyl)phenyl]carbamate: Similar structure but with a hexyl group instead of a pentyl group.

    Phenyl N-[4-(4-methylcyclohexyl)phenyl]carbamate: Similar structure but with a methyl group instead of a pentyl group.

The uniqueness of this compound lies in its specific structural features, which confer distinct physical and chemical properties compared to its analogs.

Properties

IUPAC Name

phenyl N-[4-(4-pentylcyclohexyl)phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31NO2/c1-2-3-5-8-19-11-13-20(14-12-19)21-15-17-22(18-16-21)25-24(26)27-23-9-6-4-7-10-23/h4,6-7,9-10,15-20H,2-3,5,8,11-14H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCHXEXBHMZMUMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1CCC(CC1)C2=CC=C(C=C2)NC(=O)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.